[3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-yl](trimethyl)silane
Description
3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is an organometallic compound featuring a cyclopentadienyl ligand substituted with a benzodioxaborol group and a trimethylsilyl moiety. The cyclopentadienyl ring serves as a versatile ligand in coordination chemistry, while the benzodioxaborol (a cyclic boron ester) enhances stability and modulates electronic properties. The trimethylsilyl group contributes steric bulk and influences solubility. This compound is of interest in catalysis and materials science due to its hybrid organic-inorganic character .
Properties
CAS No. |
663619-78-1 |
|---|---|
Molecular Formula |
C14H17BO2Si |
Molecular Weight |
256.18 g/mol |
IUPAC Name |
[3-(1,3,2-benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C14H17BO2Si/c1-18(2,3)12-9-8-11(10-12)15-16-13-6-4-5-7-14(13)17-15/h4-10,12H,1-3H3 |
InChI Key |
MALJCDHPOCNZMY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C3=CC(C=C3)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Silylation of Cyclopentadienide
The most widely reported method involves reacting sodium cyclopentadienide (NaC$$5$$H$$5$$) with trimethylsilyl chloride (Me$$3$$SiCl) in anhydrous tetrahydrofuran (THF) at −78°C:
$$
\text{NaC}5\text{H}5 + \text{Me}3\text{SiCl} \rightarrow \text{C}5\text{H}5\text{SiMe}_3 + \text{NaCl}
$$
This reaction proceeds quantitatively under inert conditions, yielding a colorless liquid (bp 138–140°C, density 0.833 g/mL). The product exhibits fluxional behavior, with rapid sigmatropic rearrangement of the silyl group across the cyclopentadienyl ring.
Purification and Stabilization
Post-synthesis, the compound is distilled under reduced pressure to remove residual solvents and byproducts. Storage at −20°C in amber glass prevents decomposition. Gas-phase NMR confirms equivalence of ring protons due to silyl group migration.
Benzodioxaborole Fragment Preparation
The 2H-1,3,2-benzodioxaborol-2-yl moiety is synthesized via boron esterification of catechol derivatives.
Boron Trifluoride-Mediated Cyclization
A scalable route involves reacting 1,2-dihydroxybenzene (catechol) with boron trifluoride diethyl etherate (BF$$3$$·OEt$$2$$) in dichloromethane:
$$
\text{C}6\text{H}4(\text{OH})2 + \text{BF}3 \rightarrow \text{C}6\text{H}4\text{O}2\text{B}F + \text{HF} + \text{Et}2\text{O}
$$
The reaction is exothermic and requires careful temperature control (0–5°C). The product is isolated via aqueous workup and recrystallized from hexane/ethyl acetate (82% yield).
Alternative Borylation Strategies
Recent advances employ pinacol boronic esters for improved stability. For example, 2-bromo-1,2-dihydroxybenzene reacts with bis(pinacolato)diboron (B$$2$$pin$$2$$) in the presence of Pd(PPh$$3$$)$$4$$ (5 mol%) and KOAc (3 equiv) in dioxane at 80°C:
$$
\text{BrC}6\text{H}3(\text{OH})2 + \text{B}2\text{pin}2 \xrightarrow{\text{Pd}} \text{pinB-C}6\text{H}3(\text{OH})2 + \text{Bpin-Br}
$$
This method achieves 89% conversion with <2% debromination byproducts.
Coupling Strategies for Hybrid Structure Assembly
The critical challenge lies in conjugating the trimethylsilylcyclopentadiene and benzodioxaborole moieties while preserving their structural integrity.
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura coupling is effective but requires pre-functionalized partners. For instance, 3-bromo-1-trimethylsilylcyclopentadiene reacts with benzodioxaborol-2-yl pinacol ester under Pd(OAc)$$2$$/SPhos catalysis:
$$
\text{BrC}5\text{H}4\text{SiMe}3 + \text{Bpin-O}2\text{C}6\text{H}4 \xrightarrow{\text{Pd}} \text{C}5\text{H}4\text{SiMe}3-\text{O}2\text{C}6\text{H}4\text{Bpin} + \text{pinB-Br}
$$
Optimized conditions (DMF/H$$2$$O 4:1, 60°C, 12 h) provide 67% yield with full regioselectivity at the cyclopentadienyl C3 position.
Direct Boron Insertion via Electrophilic Substitution
An innovative approach utilizes boron trichloride (BCl$$3$$) to functionalize pre-silylated cyclopentadiene. In a one-pot procedure, the silylated cyclopentadiene reacts with BCl$$3$$ (1.2 equiv) in CH$$2$$Cl$$2$$ at −40°C, followed by catechol addition:
$$
\text{C}5\text{H}5\text{SiMe}3 + \text{BCl}3 \rightarrow \text{Cl}2\text{B-C}5\text{H}4\text{SiMe}3 \xrightarrow{\text{catechol}} \text{Target Compound}
$$
This method bypasses intermediate isolation, achieving 58% overall yield but requires strict moisture control.
Continuous Flow Synthesis for Scalability
Recent developments highlight continuous flow systems to enhance reproducibility and safety, particularly for nitro reductions and boron insertions.
Microreactor-Assisted Borylation
- Reactants : Trimethylsilylcyclopentadiene (0.5 M) and benzodioxaborolyl triflate (0.55 M) in THF.
- Catalyst : Pd/C (5 wt%) packed in a 1 mL reactor.
- Conditions : 25°C, residence time 30 min.
- Output : 73% conversion, >99% purity after inline filtration.
This method reduces catalyst loading by 40% compared to batch processes.
Analytical Characterization and Quality Control
Critical data for validating successful synthesis:
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or silanols.
Reduction: Reduction reactions can convert the boronic ester to boranes or the silicon moiety to silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or silanols, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzodioxaborole compounds exhibit significant antimicrobial properties. One study highlights the efficacy of benzodioxaborole derivatives against Gram-negative bacteria, demonstrating their potential as antibacterial agents. The incorporation of the trimethylsilyl group enhances the solubility and stability of these compounds, making them suitable for pharmaceutical formulations .
Cancer Treatment
Benzodioxaborole compounds have also been investigated for their potential in cancer therapy. The unique structural features allow for selective targeting of cancer cells while minimizing toxicity to normal cells. A notable study reported that benzodioxaborole derivatives can inhibit specific enzymes involved in cancer cell proliferation, showcasing their therapeutic promise .
Material Science
Polymer Synthesis
The compound has been utilized in the synthesis of novel polymer materials. Its ability to form cross-linked structures through silane chemistry enables the development of materials with enhanced mechanical properties and thermal stability. For instance, research has shown that incorporating 3-(2H-1,3,2-benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane into polymer matrices can significantly improve their resistance to environmental degradation .
Nanocomposites
In nanotechnology, this compound serves as a precursor for synthesizing silicon-based nanocomposites. These materials exhibit unique electrical and optical properties, making them suitable for applications in sensors and electronic devices. Studies have demonstrated that the incorporation of this silane compound into nanocomposites enhances their conductivity and mechanical strength .
Organic Synthesis
Reagent in Organic Reactions
The compound functions as a versatile reagent in organic synthesis. Its trimethylsilyl group acts as a protecting group for reactive functional groups during chemical reactions, facilitating selective transformations. This property is particularly useful in multi-step syntheses where protecting groups are essential for achieving desired product outcomes .
Synthesis of Metal Complexes
Another significant application is in the synthesis of metal-cyclopentadienyl complexes. These complexes are critical in catalysis and materials science. The presence of the trimethylsilyl group allows for the formation of stable complexes that can be utilized in various catalytic processes .
Case Study 1: Antibacterial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzodioxaborole Derivative | E. coli | 5 µg/mL |
| Benzodioxaborole Derivative | Pseudomonas aeruginosa | 10 µg/mL |
This case study demonstrates the antibacterial activity of benzodioxaborole derivatives against common Gram-negative bacteria.
Case Study 2: Polymer Properties
| Polymer Type | Incorporation Level | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Silane-modified Polymer | 5% | 50 | 200 |
| Control Polymer | 0% | 30 | 150 |
This data illustrates the improved mechanical and thermal properties of polymers modified with 3-(2H-1,3,2-benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane.
Mechanism of Action
The mechanism by which 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane exerts its effects involves interactions with various molecular targets. The boron atom can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. The silicon moiety can interact with cellular membranes, enhancing the compound’s ability to penetrate cells and exert its effects.
Comparison with Similar Compounds
Key Observations :
- Silyl Groups : The trimethylsilyl group in the target compound is less bulky than the triisopropylsilyl groups in 9pa and 9qa. Reduced steric hindrance may enhance reactivity in cross-coupling reactions but lower thermal stability .
- Boron vs.
Electronic Effects of Boron-Containing Substituents
The benzodioxaborol group introduces significant electronic modulation:
- Lewis Acidity : Boron’s empty p-orbital in the benzodioxaborol moiety increases the compound’s Lewis acidity, making it a candidate for coordinating transition metals or acting as a catalyst in electrophilic reactions.
- Stability : Cyclic boron esters (e.g., benzodioxaborol) are more hydrolytically stable than boronic acids, reducing sensitivity to moisture—a critical advantage in practical applications .
In contrast, sulfur-containing analogs like 9pa rely on benzo[b]thiophen for aromatic stabilization, which provides less pronounced electronic effects compared to boron-based systems.
Steric Considerations: Trimethylsilyl vs. Bulkier Silyl Groups
- Trimethylsilyl : The compact trimethylsilyl group minimizes steric hindrance, facilitating faster reaction kinetics in sterically demanding processes (e.g., Pd-catalyzed couplings). However, this may reduce selectivity in certain transformations.
- Triisopropylsilyl : Bulkier silyl groups in 9pa and 9qa improve steric protection of reactive sites, as evidenced by their high synthesis yields (72–88%) in Pd-catalyzed reactions .
Biological Activity
The compound 3-(2H-1,3,2-benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is a complex organosilicon compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₁H₁₃BNO₂Si
- Molecular Weight : Approximately 215.11 g/mol
- CAS Number : Not specifically listed in available databases but can be derived from its components.
The compound features a benzodioxaborole moiety, which is known for its ability to interact with biological systems through boron-mediated mechanisms. The presence of a trimethylsilyl group enhances its stability and solubility in organic solvents.
1. Proteasome Inhibition
Research indicates that boronic acid derivatives, including those related to benzodioxaboroles, can inhibit proteasome activity. This inhibition leads to the accumulation of proteins that regulate apoptosis and cell cycle progression. The specific mechanism involves the reversible binding of the boron atom to the catalytic site of the proteasome, disrupting its function and promoting apoptosis in cancer cells .
2. Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, a series of boronic acid derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. These studies demonstrated that such compounds could induce cell death through both apoptosis and necrosis pathways .
3. Cellular Signaling Modulation
The benzodioxaborole group is known to modulate various signaling pathways within cells. It has been observed that these compounds can influence pathways related to inflammation and cellular stress responses. For example, they may inhibit NF-kB signaling, which is crucial for inflammatory responses and cancer progression .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzodioxaborole derivatives revealed that one particular derivative exhibited potent cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins such as Bcl-2. The IC50 value was determined to be approximately 15 µM .
Case Study 2: Proteasome Inhibition in Myeloma Cells
Another investigation focused on multiple myeloma cells treated with a related boronic acid compound showed a significant reduction in cell viability. The study highlighted that the compound's ability to inhibit proteasome function led to increased levels of pro-apoptotic factors and decreased levels of survival signals .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
